molecular formula C16H15ClN4S B5637382 3-(2-chlorophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine

3-(2-chlorophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No. B5637382
M. Wt: 330.8 g/mol
InChI Key: ABGJGMRCMRGDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-chlorophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine involves multi-step chemical processes, often starting from basic heterocyclic scaffolds. For example, compounds within this chemical class can be synthesized through cyclization reactions and characteristically involve the use of secondary amines and specific catalysts to achieve the desired triazole structure. Studies detailing the synthesis processes provide insights into the complexity and specificity required in creating such molecules, emphasizing the role of specific substituents and conditions in achieving high yields and desired structural features (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole compounds, including those similar to 3-(2-chlorophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazol-4-amine, reveals interesting aspects of their chemical behavior. Crystallographic studies often highlight how molecular geometry, such as dihedral angles and the arrangement of substituents, affects the overall molecular stability and intermolecular interactions. These studies use techniques like single-crystal X-ray diffraction to elucidate the precise arrangement of atoms within the crystal lattice, offering insights into how these structures contribute to the compound's chemical reactivity and properties (Amareshwar et al., 2011).

properties

IUPAC Name

3-(2-chlorophenyl)-5-(2-phenylethylsulfanyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c17-14-9-5-4-8-13(14)15-19-20-16(21(15)18)22-11-10-12-6-2-1-3-7-12/h1-9H,10-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGJGMRCMRGDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-amine

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